T-1095

Vue d'ensemble

Description

T-1095 est un composé synthétique qui agit comme inhibiteur des cotransporteurs sodium-glucose (SGLT) et du transporteur de glucose facilitateur 2 (GLUT2). Il est principalement utilisé dans la recherche pour son potentiel de traitement du diabète de type 2 en inhibant la réabsorption rénale du glucose, favorisant ainsi l’excrétion du glucose dans les urines .

Applications De Recherche Scientifique

T-1095 has several scientific research applications, including:

Chemistry: Used as a model compound to study the inhibition of sodium-glucose cotransporters.

Biology: Investigated for its effects on glucose metabolism and renal function.

Industry: Utilized in the development of new antidiabetic drugs and therapies.

Mécanisme D'action

T-1095 exerce ses effets en inhibant les cotransporteurs sodium-glucose (SGLT) dans les reins. Cette inhibition empêche la réabsorption du glucose des tubules rénaux, ce qui entraîne une augmentation de l’excrétion du glucose dans les urines. Le composé est absorbé dans la circulation par administration orale et est métabolisé en sa forme active, T-1095A, dans le foie. T-1095A supprime ensuite l’activité des SGLT, ce qui entraîne une diminution de la glycémie .

Analyse Biochimique

Biochemical Properties

T-1095 interacts with SGLT1 and SGLT2, inhibiting their function . The IC50 values for human SGLT1 and SGLT2 are 22.8 µM and 2.3 µM, respectively . This interaction results in increased urinary glucose excretion, thereby decreasing blood glucose levels .

Cellular Effects

This compound influences cell function by altering glucose transport. By inhibiting SGLTs, this compound reduces renal reabsorption of glucose, leading to glucosuria . This can impact cell signaling pathways and gene expression related to glucose metabolism. In diabetic animal models, this compound has been shown to reduce hyperglycemia and HbA1c levels .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to and inhibiting SGLTs. This inhibition prevents the reabsorption of glucose in the kidneys, leading to increased glucose excretion . This mechanism of action is independent of insulin, making this compound a potentially useful therapeutic agent for diabetes .

Temporal Effects in Laboratory Settings

Over time, this compound continues to inhibit SGLTs, maintaining increased urinary glucose excretion and reduced blood glucose levels . Long-term treatment with this compound has been shown to reduce both blood glucose and HbA1c levels in streptozotocin-induced diabetic rats .

Dosage Effects in Animal Models

In both normal and diabetic animals, oral administration of this compound produces a dose-dependent increase in urinary glucose excretion . The maximal glucosuric effect of the drug is achieved with a dose of 300 mg/kg .

Metabolic Pathways

This compound is involved in the metabolic pathway of glucose reabsorption in the kidneys. By inhibiting SGLTs, this compound disrupts this pathway, leading to increased urinary glucose excretion and decreased blood glucose levels .

Transport and Distribution

This compound is absorbed into the circulation via oral administration and is metabolized to its active form, T-1095A . It is then distributed to the kidneys, where it inhibits SGLTs .

Subcellular Localization

The exact subcellular localization of this compound within cells is not well-defined. Given its role as an inhibitor of SGLTs, it is likely to be localized at the cell membrane where these transporters are found .

Méthodes De Préparation

T-1095 est synthétisé à partir de la phlorizine, un composé naturel connu pour sa capacité à inhiber les cotransporteurs sodium-glucose. La voie de synthèse implique la conversion de la phlorizine en un promédicament de carbonate de méthyle, qui est ensuite absorbé dans la circulation et rapidement converti au niveau du foie en métabolite actif T-1095A . Les conditions de réaction spécifiques et les méthodes de production industrielle sont exclusives et ne sont pas divulguées publiquement.

Analyse Des Réactions Chimiques

T-1095 subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former divers métabolites.

Réduction : Le composé peut être réduit en sa forme active, T-1095A, dans le foie.

Substitution : this compound peut subir des réactions de substitution, en particulier en présence d’enzymes spécifiques dans le corps.

Les réactifs et conditions courantes utilisés dans ces réactions incluent des enzymes telles que le cytochrome P450 pour les réactions d’oxydation et de réduction. Les principaux produits formés à partir de ces réactions sont le métabolite actif T-1095A et d’autres métabolites mineurs .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier l’inhibition des cotransporteurs sodium-glucose.

Biologie : Étudié pour ses effets sur le métabolisme du glucose et la fonction rénale.

Industrie : Utilisé dans le développement de nouveaux médicaments et thérapies antidiabétiques.

Comparaison Avec Des Composés Similaires

T-1095 est comparé à d’autres composés similaires tels que la dapagliflozine, la canagliflozine et l’empagliflozine. Ces composés inhibent également le cotransporteur sodium-glucose 2 (SGLT2) et sont utilisés dans le traitement du diabète de type 2. this compound est unique en ce qu’il est capable d’inhiber à la fois SGLT1 et SGLT2, tandis que les autres composés ciblent principalement SGLT2 . Cette double inhibition fait de this compound un candidat prometteur pour la recherche et le développement.

Des composés similaires comprennent :

- Dapagliflozine

- Canagliflozine

- Empagliflozine

- Phlorizine (le composé naturel à partir duquel this compound est dérivé)

La particularité de this compound réside dans sa double inhibition de SGLT1 et SGLT2, offrant une gamme plus large d’effets hypoglycémiques par rapport aux autres inhibiteurs de SGLT2 .

Propriétés

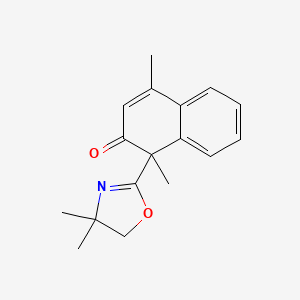

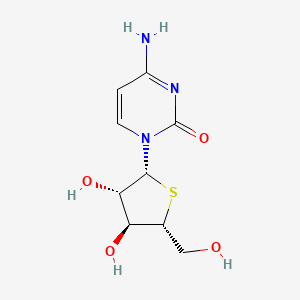

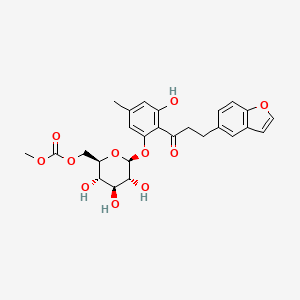

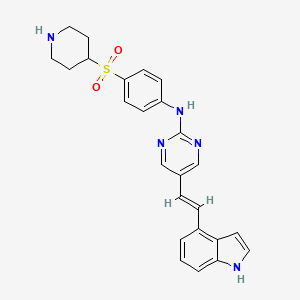

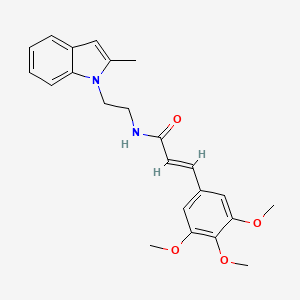

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[2-[3-(1-benzofuran-5-yl)propanoyl]-3-hydroxy-5-methylphenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl methyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O11/c1-13-9-17(28)21(16(27)5-3-14-4-6-18-15(11-14)7-8-34-18)19(10-13)36-25-24(31)23(30)22(29)20(37-25)12-35-26(32)33-2/h4,6-11,20,22-25,28-31H,3,5,12H2,1-2H3/t20-,22-,23+,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNCIERBDJYIQT-PRDVQWLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC2C(C(C(C(O2)COC(=O)OC)O)O)O)C(=O)CCC3=CC4=C(C=C3)OC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)OC)O)O)O)C(=O)CCC3=CC4=C(C=C3)OC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209746-59-8 | |

| Record name | T-1095 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209746598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | T-1095 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94E730CSAF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of T-1095?

A1: this compound acts as a specific inhibitor of renal Na+-glucose co-transporters (SGLTs), primarily SGLT2. [, , , , , , ] Located in the proximal renal tubules, SGLT2 is responsible for the majority of glucose reabsorption from the glomerular filtrate. By inhibiting SGLT2, this compound promotes urinary glucose excretion, thereby lowering blood glucose levels independently of insulin action. [, , ]

Q2: What are the downstream effects of this compound's SGLT2 inhibition?

A2: Inhibition of SGLT2 by this compound leads to several downstream effects, including:

- Improved glycemic control: this compound effectively reduces both fed and fasting blood glucose levels in diabetic animal models. [, , , , , ] This effect is attributed to enhanced urinary glucose excretion. [, , , ]

- Improved insulin sensitivity: Chronic treatment with this compound has been shown to ameliorate hyperglycemia-induced insulin resistance in the liver and adipose tissue of diabetic rats. [, ]

- Preservation of pancreatic β-cell function: Studies suggest that this compound may contribute to the restoration of impaired insulin secretion from pancreatic β-cells in diabetic models. [, , ] This effect is likely secondary to the improvement in glucose toxicity resulting from improved glycemic control. [, , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C24H28O11. Its molecular weight is 492.47 g/mol.

Q4: Is there any available spectroscopic data for this compound?

A4: While the provided research papers do not delve into detailed spectroscopic characterization, structural information and confirmation can be derived from its chemical name, ((2R,3S,4S,5R,6S)-6-(2-(3-(benzofuran-5-yl)propanoyl)-3-hydroxy-5-methylphenoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methyl methyl carbonate). This name implies that spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) were likely employed during its development and characterization.

Q5: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A5: this compound is orally bioavailable and is metabolized to its active form, T-1095A. [] While the precise details of its ADME profile are not extensively described in the provided research, studies highlight its ability to achieve sufficient plasma concentrations to exert its pharmacological effects following oral administration. [, , ]

Q6: How does the PK/PD profile of this compound contribute to its efficacy?

A6: The relationship between this compound's plasma concentration and its effect on renal glucose excretion and blood glucose reduction has been studied using PK/PD modeling. [] The model suggests that the reduction in blood glucose is primarily driven by the enhanced renal glucose excretion achieved through SGLT2 inhibition. [] Further research may provide a more comprehensive understanding of the specific PK/PD parameters influencing its efficacy.

Q7: What in vitro and in vivo models have been used to study the efficacy of this compound?

A7: The efficacy of this compound has been evaluated in various in vitro and in vivo models, including:

- In vitro: Studies have utilized brush border membranes prepared from rat kidneys to assess the inhibitory potency of this compound and its metabolite T-1095A on SGLT activity. []

- In vivo: Animal models such as streptozotocin (STZ)-induced diabetic rats, spontaneously diabetic Goto-Kakizaki (GK) rats, and yellow KK mice have been employed to investigate the antidiabetic effects of this compound. [, , , , , , ]

Q8: How do structural modifications of this compound affect its activity and potency?

A8: While detailed SAR studies are not presented in the provided research, the development of this compound from phlorizin, a naturally occurring SGLT inhibitor, offers some insights. [, , ] Modifications were likely aimed at improving oral bioavailability and selectivity for SGLT2. For example, this compound is a prodrug that is metabolized to its active form, T-1095A, potentially enhancing its pharmacokinetic properties. [] Further research focusing on specific structural modifications and their impact on this compound's activity would be valuable.

Q9: What is the historical context of this compound in diabetes research?

A9: this compound represents an important step in the development of SGLT2 inhibitors as a novel therapeutic approach for diabetes. It was among the first phlorizin derivatives to demonstrate the feasibility of achieving oral bioavailability and efficacy in preclinical models. [, ] While this compound itself did not progress to market, it paved the way for the development of currently available SGLT2 inhibitors.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

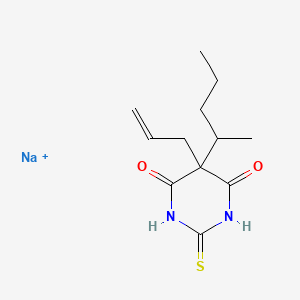

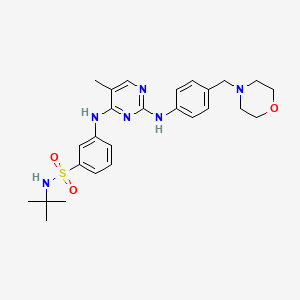

![N-(1,1-Dimethylethyl)-3-[[5-methyl-2-[[3-(4-morpholinylmethyl)phenyl]amino]-4-pyrimidinyl]amino]benzenesulfonamide](/img/structure/B1682787.png)